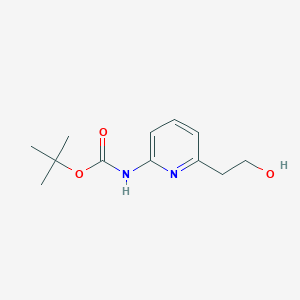

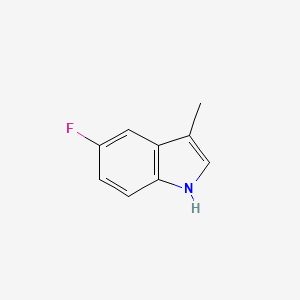

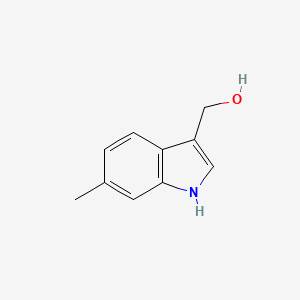

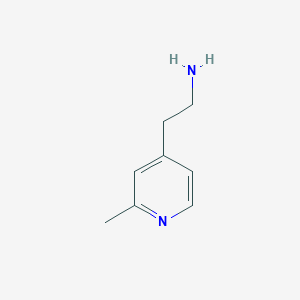

![molecular formula C15H23BN2O4 B1322361 (3-[4-(叔丁氧羰基)哌嗪-1-YL]苯基)硼酸 CAS No. 937048-39-0](/img/structure/B1322361.png)

(3-[4-(叔丁氧羰基)哌嗪-1-YL]苯基)硼酸

描述

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in various chemical processes.

科学研究应用

有机合成

(3-[4-(叔丁氧羰基)哌嗪-1-YL]苯基)硼酸: 是一种用途广泛的有机合成化合物,特别是在铃木-宫浦交叉偶联反应中 。 该反应对于形成碳-碳键至关重要,这是合成复杂有机分子的关键步骤。 硼酸部分在钯催化剂存在下与含卤化物的化合物反应,从而生成双芳基结构,这些结构是医药和农用化学品的基础。

药物发现

在药物发现中,该化合物用作生成药效基团的构建块 。 哌嗪环是许多药物分子中常见的特征,赋予其诸如增加溶解度以及与各种生物靶标相互作用的能力。 叔丁氧羰基 (Boc) 基团用作保护基团,可在温和的酸性条件下脱除,从而允许对分子进行进一步的功能化。

肽合成

该化合物中 Boc 保护的哌嗪单元在肽合成中很有用 。 它可用于合成二肽和多肽,其中 Boc 基团在偶联反应期间保护胺官能团。 对于在肽键形成中实现选择性和高产率至关重要。

材料科学

在材料科学中,硼酸用于创建具有特定结合特性的新型材料 。 它们可以与二醇形成可逆的共价键,这对于创建响应性材料非常有利,这些材料可以根据环境刺激(例如 pH 或糖的存在)改变其特性。

传感器开发

该化合物在化学传感器开发中具有潜在应用 。 硼酸基团可以与糖和其他含二醇的分子相互作用,从而可以设计出检测这些物质的传感器。 此类传感器可用于医疗诊断或环境监测。

催化

硼酸,包括该化合物,已知在各种有机反应中充当催化剂 。 它们可以促进氨基羰基化反应中碳-氮键的形成,氨基羰基化反应对于从芳基卤化物和胺合成酰胺非常有价值。

环境测试

硼酸对某些化学基团的特异性使其适用于环境测试应用 。 它们可以被整合到检测含有二醇基团的污染物或有害化学物质的测试套件中。

生物偶联

最后,(3-[4-(叔丁氧羰基)哌嗪-1-YL]苯基)硼酸 可用于生物偶联技术 。 硼酸部分可以与含有邻位二醇的生物分子(如糖蛋白)形成稳定的复合物,从而实现药物的靶向递送或生物医学研究探针的附着。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, 4-(tert-butoxycarbonyl)piperazine, is reacted with 3-bromophenylboronic acid under palladium-catalyzed conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While the boronic acid group is relatively stable, it can undergo oxidation to form the corresponding boronic ester or borate. Reduction reactions are less common but can be used to modify the piperazine ring.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).

Conditions: Typical reaction conditions involve heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Chemistry:

Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential therapeutic agents.

Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

Industry:

Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials.

Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.

作用机制

The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

相似化合物的比较

Phenylboronic Acid: Lacks the piperazine and Boc groups, making it less versatile in certain synthetic applications.

(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenylboronic Acid: Similar structure but with different substituents, affecting its reactivity and applications.

Uniqueness: (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is unique due to the presence of both the boronic acid and Boc-protected piperazine groups, which confer stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625391 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937048-39-0 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。